DNDI-6174: A Technical Guide to its Mechanism of Action Against Leishmania
DNDI-6174: A Technical Guide to its Mechanism of Action Against Leishmania
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNDI-6174, a novel pyrrolopyrimidine derivative, is a promising preclinical candidate for the treatment of visceral leishmaniasis. This technical guide provides an in-depth overview of the mechanism of action of DNDI-6174 against Leishmania parasites. The compound targets the cytochrome bc1 complex (complex III) of the parasite's mitochondrial electron transport chain, a mechanism novel among current antileishmanial drugs in development. By specifically inhibiting the Qi site of cytochrome b, DNDI-6174 disrupts essential bioenergetic processes, leading to parasite death. This document details the molecular target, downstream cellular effects, and resistance mechanisms associated with DNDI-6174, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Targeting the Cytochrome bc1 Complex
DNDI-6174 exerts its leishmanicidal activity by specifically targeting the cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain in Leishmania.[1][2] This complex plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane to generate the mitochondrial membrane potential (ΔΨm) required for ATP synthesis.
The primary molecular target of DNDI-6174 is the Qi site of cytochrome b , a subunit of the cytochrome bc1 complex.[2][3] Inhibition of this site disrupts the electron flow, leading to a cascade of detrimental downstream effects on the parasite's cellular functions.
Quantitative Data Summary
The in vitro and in vivo efficacy of DNDI-6174 has been extensively evaluated against various Leishmania species. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of DNDI-6174 against Leishmania Species
| Leishmania Species | Parasite Stage | Assay | IC50 / EC50 (nM) | Reference |
| L. donovani | Promastigote | - | IC50: 8 ± 1.7 | [4] |
| L. donovani | Axenic Amastigote | - | IC50: 2 ± 0.5 | [4] |
| L. donovani | Intracellular Amastigote | - | EC50: 40 - 210 | [3] |
| L. infantum | Intracellular Amastigote | - | EC50: 40 - 210 | [3] |
Table 2: In Vivo Efficacy of DNDI-6174 in Animal Models of Visceral Leishmaniasis
| Animal Model | Leishmania Species | Dosing Regimen | Parasite Burden Reduction (%) | Reference |
| BALB/c Mice | L. donovani | 12.5 mg/kg bid for 5 days | >98% (liver) | [4] |
| BALB/c Mice | L. donovani | 25 mg/kg qd for 5 days | >98% (liver) | [4] |
| BALB/c Mice | L. donovani | 6.25 mg/kg bid for 10 days | >98% (liver) | [4] |
| Golden Hamsters | L. infantum | 12.5 mg/kg qd for 5 days | >99% (liver, spleen, bone marrow) | [3] |
| Golden Hamsters | L. infantum | 6.25 mg/kg bid for 5 days | >99% (liver, spleen, bone marrow) | [3] |
Experimental Protocols
Leishmania Cytochrome bc1 Complex Activity Assay
This assay measures the enzymatic activity of the cytochrome bc1 complex in clarified Leishmania cell lysates.
Methodology:
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Preparation of Mitochondrial-Enriched Lysates:
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Harvest logarithmic-phase Leishmania promastigotes or axenic amastigotes by centrifugation.
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Wash the parasite pellet with phosphate-buffered saline (PBS).
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Resuspend the pellet in a hypotonic lysis buffer and disrupt the cells using a Dounce homogenizer or by sonication on ice.
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Centrifuge the lysate at a low speed to remove intact cells and nuclei.
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Collect the supernatant containing the mitochondrial fraction.
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Enzyme Activity Measurement:
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The assay is performed in a 96-well plate format.
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The reaction mixture contains potassium phosphate buffer (pH 7.4), EDTA, potassium cyanide (to inhibit cytochrome c oxidase), and horse heart cytochrome c.
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Add varying concentrations of DNDI-6174 or a vehicle control to the wells.
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Initiate the reaction by adding the pseudosubstrate, decylubiquinol.[4][5]
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Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.[5]
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Calculate the initial rate of reaction and determine the IC50 value of DNDI-6174.
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Intracellular Amastigote Viability Assay
This assay assesses the efficacy of DNDI-6174 against the clinically relevant intracellular amastigote stage of Leishmania.
Methodology:
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Macrophage Infection:
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Seed a suitable macrophage cell line (e.g., THP-1 or primary peritoneal macrophages) in a 96-well plate and allow them to adhere.
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Infect the macrophages with stationary-phase Leishmania promastigotes at a defined multiplicity of infection (e.g., 10:1).
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Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
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Wash the wells to remove extracellular parasites.
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-
Compound Treatment and Viability Assessment:
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Add serial dilutions of DNDI-6174 to the infected macrophages.
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Incubate for 72-96 hours.
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Fix and stain the cells with Giemsa or a fluorescent DNA dye (e.g., DAPI).
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Determine the number of amastigotes per macrophage and the percentage of infected macrophages by microscopy or high-content imaging.
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Calculate the EC50 value of DNDI-6174.
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Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay evaluates the impact of DNDI-6174 on the parasite's mitochondrial health.
Methodology:
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Parasite Treatment:
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Incubate Leishmania promastigotes with DNDI-6174 at various concentrations for a defined period.
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-
Staining with JC-1:
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Wash the treated parasites and resuspend them in a buffer containing the fluorescent probe JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide).[1]
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Incubate in the dark to allow the dye to accumulate in the mitochondria.
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Fluorescence Measurement:
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Measure the fluorescence using a flow cytometer or a fluorescence plate reader.
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In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm).[1]
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In depolarized mitochondria with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence (emission ~530 nm).[1]
-
Calculate the ratio of red to green fluorescence to determine the change in ΔΨm.
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ATP Level Measurement
This assay quantifies the effect of DNDI-6174 on the parasite's energy currency.
Methodology:
-
Parasite Treatment:
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Treat Leishmania promastigotes with different concentrations of DNDI-6174.
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-
ATP Quantification:
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Lyse the parasites to release intracellular ATP.
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Use a commercial ATP luminescence-based assay kit. These kits typically utilize the luciferin-luciferase reaction, where the amount of light produced is directly proportional to the ATP concentration.
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Measure the luminescence using a luminometer.
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Normalize the ATP levels to the number of parasites.
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Visualizing the Mechanism and Workflow
Signaling Pathway of DNDI-6174 Action
Caption: Mechanism of action of DNDI-6174 on Leishmania.
Experimental Workflow for Key Assays
Caption: Experimental workflow for characterizing DNDI-6174's activity.
Downstream Cellular Effects of Cytochrome bc1 Inhibition
The inhibition of the cytochrome bc1 complex by DNDI-6174 triggers a series of downstream events that are catastrophic for the parasite:
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Collapse of Mitochondrial Membrane Potential (ΔΨm): The disruption of proton pumping directly leads to the depolarization of the inner mitochondrial membrane. This collapse of ΔΨm is a key indicator of mitochondrial dysfunction.
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Inhibition of ATP Synthesis: The mitochondrial membrane potential is the primary driving force for ATP synthase. Its collapse severely impairs the parasite's ability to produce ATP through oxidative phosphorylation, depriving it of the energy required for survival, replication, and other essential metabolic processes.
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Increased Production of Reactive Oxygen Species (ROS): Inhibition of the electron transport chain can lead to the leakage of electrons and their reaction with molecular oxygen, generating superoxide radicals and other ROS. This induces oxidative stress, damaging cellular components such as lipids, proteins, and DNA.
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Induction of Apoptosis-like Cell Death: The culmination of these cellular insults, including energy depletion and oxidative stress, can trigger a programmed cell death pathway in Leishmania, leading to the ultimate demise of the parasite.
Mechanisms of Resistance
Resistance to DNDI-6174 has been primarily associated with mutations in the gene encoding cytochrome b.[3] Whole-genome sequencing of DNDI-6174-resistant Leishmania strains has identified specific point mutations within the Qi binding pocket of the cytochrome b protein. These mutations likely alter the binding affinity of DNDI-6174 to its target, thereby reducing its inhibitory effect. Continuous monitoring of potential resistance development in clinical settings will be crucial for the long-term viability of DNDI-6174 as a therapeutic agent.
Conclusion
DNDI-6174 represents a significant advancement in the search for new, effective, and safe oral treatments for leishmaniasis. Its novel mechanism of action, centered on the inhibition of the Leishmania cytochrome bc1 complex, provides a clear advantage over existing therapies, particularly in the context of emerging drug resistance. The comprehensive data presented in this guide underscore the potent leishmanicidal activity of DNDI-6174 and provide a solid foundation for its continued clinical development. Further research into its long-term efficacy and the potential for combination therapies will be critical in realizing its full therapeutic potential.
References
- 1. Induction of Mitochondrial Dysfunction and Oxidative Stress in Leishmania donovani by Orally Active Clerodane Diterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo monitoring of intracellular ATP levels in Leishmania donovani promastigotes as a rapid method to screen drugs targeting bioenergetic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNDI-6174 shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]
- 4. DNDI-6174, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
